Iotalamic acid

Catalog No.
S003959
CAS No.
2276-90-6
M.F
C11H9I3N2O4
M. Wt
613.91 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iotalamic acid

CAS Number

2276-90-6

Product Name

Iotalamic acid

IUPAC Name

3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid

Molecular Formula

C11H9I3N2O4

Molecular Weight

613.91 g/mol

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)

InChI Key

UXIGWFXRQKWHHA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I

Synonyms

Acid, Iotalamic, Acid, Iothalamic, Acid, Methalamic, Angio Conray, Angio-Conray, AngioConray, Conray 420, Iodothalamate, Iotalamic Acid, Iothalamate, Iothalamate, Sodium, Iothalamic Acid, Iothalamic Acid, Calcium (2:1) Salt, Iothalamic Acid, Monosilver (1+) Salt, Iothalamic Acid, Monosodium Salt, Iothalamic Acid, Monosodium Salt, Dimer, Lopamidol, Methalamic Acid, Sodium Iothalamate

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I

Description

The exact mass of the compound Iotalamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759891. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Reference Standard: In scientific research, particularly in pharmacology and toxicology, it's crucial to ensure the accuracy and consistency of measurements. Reference standards are well-characterized substances used to calibrate instruments and validate analytical methods. Iotalamic acid serves this purpose for other contrast agents or similar molecules being studied by researchers. Source: GlpBio, Iotalamic Acid (Iothalamic Acid):

XLogP3

1.9

UNII

16CHD79MIX

Related CAS

1225-20-3 (mono-hydrochloride salt)

Drug Indication

Conray is indicated for use in excretory urography, cerebral angiography, peripheral arteriography, venography, arthrography, direct cholangiography, endoscopic retrograde cholangiopancreatography, contrast enhancement of computed tomographic brain images, cranial computerized angiotomography, intravenous digital subtraction angiography and arterial digital subtraction angiography. Conray may also be used for enhancement of computed tomographic scans performed for detection and evaluation of lesions in the liver, pancreas, kidneys, abdominal aorta, mediastinum, abdominal cavity and retroperitoneal space.

Pharmacology

Iothalamic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, iothalamic acid blocks x-ray and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures.

MeSH Pharmacological Classification

Contrast Media

ATC Code

V - Various
V08 - Contrast media
V08A - X-ray contrast media, iodinated
V08AA - Watersoluble, nephrotropic, high osmolar x-ray contrast media
V08AA04 - Iotalamic acid

Other CAS

2276-90-6

Wikipedia

Iothalamic acid

Biological Half Life

In patients with normal renal function, the alpha and beta half-lives of Conray were approximately 10 and 90 minutes, respectively.

Dates

Modify: 2023-09-12

A direct injection liquid chromatography tandem mass spectrometry method for the kinetic study on iodinated contrast media (ICMs) removal in natural water

Israel J Lopez-Prieto, Shimin Wu, Weikang Ji, Kevin D Daniels, Shane A Snyder
PMID: 31759215   DOI: 10.1016/j.chemosphere.2019.125311

Abstract

Iodinated contrast media (ICMs) are a class of X-ray contrast media worldwide utilized for radiographic procedures. Since they cannot be removed efficiently during water treatment, they can be found in surface and groundwater. In this work, a rapid and sensitive direct injection liquid chromatography-tandem (LC-MS/MS) method for the simultaneous analysis of seven ICMs media (iopamidol, ioxitalamic acid, diatrizoic acid, iothalamic acid, iohexol, iomeprol and iopromide) in complex aqueous matrices has been developed and validated. The MDLs for the analytes ranged from 0.7 to 21 ng L
in ultrapure water, and recoveries ranged from 86 to 100% in drinking water, 85-103% in groundwater and 84-105% in WWTP effluent. A stereo-isomer for iopromide was separated. This analytic method was applied to investigate the removal of target ICMs by low pressure ultra violet light (LPUV) advanced oxidation processes with three oxidants, hydrogen peroxide, free chlorine and monochloramine in groundwater. Results showed that the addition of oxidants did not enhance attenuation of ICMs, since fluence-based decay apparent rate constants were similar (K
= 3.2 × 10
, K
= 3.6 × 10
and K
= 3.4 × 10
10
cm
mJ
). This yielded direct photolysis is the main mechanism to attenuate target ICMs.


Performance of Creatinine Clearance and Estimated GFR in Assessing Kidney Function in Living Donor Candidates

Neetika Garg, Grace Snyder, Jianbo Li, Didier Mandelbrot, Emilio D Poggio
PMID: 31205262   DOI: 10.1097/TP.0000000000002797

Abstract

Glomerular filtration rate (GFR) assessment is a key aspect in the evaluation of living kidney donor candidates; however, data on performance of commonly used methods are limited.
We examined 769 living kidney donor candidates with 24-hour urine collections assessed as accurate by comparing measured creatinine excretion rate (CER) to CER estimated using a 4-variable equation previously developed and validated using robust methodology.
Of all collections, 42.6% would have been deemed inaccurate, mostly under-collections, using the conventional weight- and gender-based CER estimation. Creatinine clearance (CrCl) overestimated I-iothalamate GFR (iGFR), estimated GFR (eGFR), underestimated iGFR, and their average [Avg (CrCl and eGFR)] essentially eliminated the GFR bias (median bias = +2.2, -5.4, and -1.0 mL/min/1.73 m, respectively; P < 0.001). This held true for all subgroups except blacks, where all 3 measures overestimated iGFR. Avg (CrCl and eGFR) also offered modestly improved accuracy compared with CrCl alone, as measured by the proportion of values falling within 10% (50.7% versus 45.3%; P = 0.009) and 30% of iGFR (94.5% versus 89.3%; P < 0.001).
When measured GFR is unavailable, the Avg (CrCl and eGFR) provides a better estimate of kidney function in kidney donor candidates than either measure alone, although in blacks the estimates are neither better nor worse.


Tubular secretion of creatinine and kidney function: an observational study

Xuehan Zhang, Andrew D Rule, Charles E McCulloch, John C Lieske, Elaine Ku, Chi-Yuan Hsu
PMID: 32228497   DOI: 10.1186/s12882-020-01736-6

Abstract

Prior papers have been inconsistent regarding how much creatinine clearance (CrCl) overestimates glomerular filtration rate (GFR). A recent cross-sectional study suggested that measurement error alone could entirely account for the longstanding observation that CrCl/GFR ratio is larger when GFR is lower among patients with chronic kidney disease (CKD); but there have been no validation of this in other cohorts.
To fill these gaps in knowledge regarding the relation between CrCl and GFR, we conducted cross-sectional and longitudinal analysis of the Modification of Diet in Renal Disease study (MDRD) and African American Study of Kidney Disease and Hypertension (AASK); and cross-sectional analysis of a clinical dataset from the Mayo Clinic of four different patient populations (CKD patients, kidney transplant recipients, post kidney donation subgroup and potential kidney donors). In the cross-sectional analyses (MDRD, AASK and Mayo Clinic cohort), we examined the relation between the CrCl/iothalamate GFR (iGFR) ratio at different categories of iGFR or different levels of CrCl. In the MDRD and AASK longitudinal analyses, we studied how the CrCl/iGFR ratio changed with those who had improvement in iGFR (CrCl) over time versus those who had worsening of iGFR (CrCl) over time.
Observed CrCl/iGFR ratios were generally on the lower end of the range reported in the literature for CKD (median 1.24 in MDRD, 1.13 in AASK and 1.25 in Mayo Clinic cohort). Among CKD patients in whom CrCl and iGFR were measured using different timed urine collections, CrCl/iGFR ratio were higher with lower iGFR categories but lower with lower CrCl categories. However, among CKD patients in whom CrCl and iGFR were measured using the same timed urine collections (which reduces dis-concordant measurement error), CrCl/iGFR ratio were higher with both lower iGFR categories and lower CrCl categories.
These data refute the recent suggestion that measurement error alone could entirely account for the longstanding observation that CrCl/GFR ratio increases as GFR decreases in CKD patients. They also highlight the lack of certainty in our knowledge with regard to how much CrCl actually overestimates GFR.


Sickle cell trait, estimated glomerular filtration rate, and risk of adverse outcomes in chronic kidney disease

Rupali Sood, Aditya Surapaneni, Shengyuan Luo, Lawrence J Appel, Cheryl Winkler, Morgan E Grams, Rakhi P Naik
PMID: 31342549   DOI: 10.1002/ajh.25588

Abstract




Extracellular acidosis differentiates pancreatitis and pancreatic cancer in mouse models using acidoCEST MRI

Rachel A High, Edward A Randtke, Kyle M Jones, Leila R Lindeman, Jacqueline C Ma, Shu Zhang, Lucia G LeRoux, Mark D Pagel
PMID: 31734629   DOI: 10.1016/j.neo.2019.09.004

Abstract

Differentiating pancreatitis from pancreatic cancer would improve diagnostic specificity, and prognosticating pancreatitis that progresses to pancreatic cancer would also improve diagnoses of pancreas pathology. The high glycolytic metabolism of pancreatic cancer can cause tumor acidosis, and different levels of pancreatitis may also have different levels of acidosis, so that extracellular acidosis may be a diagnostic biomarker for these pathologies. AcidoCEST MRI can noninvasively measure extracellular pH (pHe) in the pancreas and pancreatic tissue. We used acidoCEST MRI to measure pHe in a KC model treated with caerulein, which causes pancreatitis followed by development of pancreatic cancer. We also evaluated the KC model treated with PBS, and wild-type mice treated with caerulein or PBS as controls. The caerulein-treated KC cohort had lower pHe of 6.85-6.92 before and during the first 48 h after initiating treatment, relative to a pHe of 6.92 to 7.05 pHe units for the other cohorts. The pHe of the caerulein-treated KC cohort decreased to 6.79 units at 5 weeks when pancreatic tumors were detected with anatomical MRI, and sustained a pHe of 6.75 units at the 8-week time point. Histopathology was used to evaluate and validate the presence of tumors and inflammation in each cohort. These results showed that acidoCEST MRI can differentiate pancreatic cancer from pancreatitis in this mouse model, but does not appear to differentiate pancreatitis that progresses to pancreatic cancer vs. pancreatitis that does not progress to cancer.


Success Rate of Intra-articular Sacroiliac Joint Injection: Fluoroscopy vs Ultrasound Guidance-A Cadaveric Study

Wolfgang Stelzer, Dominik Stelzer, Elisabeth Stelzer, Andreas Sammer, Elisabeth Aichner, Monika Braune, Byron J Schneider, C Duller, Georg Feigl
PMID: 30953589   DOI: 10.1093/pm/pnz059

Abstract

Given the unacceptably high miss rates of non-image-guided injections into the sacroiliac joint, either fluoroscopy or ultrasound is recommended for guidance. The real success rate of both techniques was assessed by cadaver dissection.
Twenty bodies donated to science (40 joints: 15 female and 5 male) were investigated bilaterally. Fluoroscopy and a lower ultrasound-guided approach were performed in 10 bodies each. Conditions during puncture, the subjective feeling of the needle being intra-articular, and, for fluoroscopic guidance, the intra-articular spread of the contrast were assessed. First, 0.5 cc of Iopamidol was injected, followed by 2 mL of red-colored latex. The spread was investigated by dissection via anterior opening of the sacroiliac joint and the dorsal ligaments.
Ultrasound guidance was used in 1/20 (5%, 95% CI = 0.9-23.6%) intra-articular injections. In 19/20 (95%, 95% CI = 0.9-23.6%) cases, latex spread in the interosseous sacroiliac ligament was used. Conditions of structural visibility were classified as good in 11/20 (55%, 95% CI = 34.2-74.2%) cases, puncture condition as good in 16/20 (80%, 95% CI = 58.4-91.9%) cases, and subjective feeling of the needle being intra-articular was present in 10/20 (50%, 95% CI = 34.2-74.2%) cases. Fluoroscopy showed an intra-articular injection in 10/20 (50%, 95% CI = 34.2-74.2%) cases. The structure visibility in fluoroscopy was good in 9/20 (45%, 95% CI = 25.8-65.8%), puncture conditions good in 8/20 (40%, 95% CI = 21.9-61.3%), intra-articular contrast spread visible in 10/20 (50%, 95% CI = 34.2-74.2%), and subjective feeling of being intra-articular was present in 17/20 (85%, 95% CI = 64.0-94.8%) cases.
Fluoroscopy clearly showed a higher success rate of intra-articular sacroiliac joint injection.


Treatment effect of oil-based contrast is related to experienced pain at HSG: a post-hoc analysis of the randomised H2Oil study

N van Welie, K Dreyer, J van Rijswijk, H R Verhoeve, M Goddijn, A W Nap, J M J Smeenk, M A F Traas, H G M Rijnsaardt-Lukassen, A J C M van Dongen, P Bourdrez, J P de Bruin, A V Sluijmer, A P Gijsen, P M van de Ven, C B Lambalk, V Mijatovic, B W J Mol
PMID: 31887222   DOI: 10.1093/humrep/dez206

Abstract

Does pain or volume of used contrast medium impact the effectiveness of oil-based contrast during hysterosalpingography (HSG)?
In women who report moderate to severe pain during HSG, the use of oil-based contrast resulted in more ongoing pregnancies compared to the use of water-based contrast, whereas in women who reported mild or no pain, no difference in ongoing pregnancies was found.
We recently showed that in infertile women undergoing HSG, the use of oil-based contrast results in more ongoing pregnancies within 6 months as compared to the use of water-based contrast. However, the underlying mechanism of this fertility-enhancing effect remains unclear.
We performed a post-hoc analysis of the H2Oil study, a multicentre randomised controlled trial (RCT) evaluating the therapeutic effect of oil- and water-based contrast at HSG. Here, we evaluated the impact of pain experienced at HSG and volume of used contrast media during HSG on ongoing pregnancy.
In a subset of 400 participating women, pain during HSG by means of the Visual Analogue Scale (VAS) (range: 0.0-10.0 cm) was reported, while in 512 women, we registered the volume of used contrast (in millilitres). We used logistic regression analyses to assess whether pain and volume of used contrast media modified the effect of oil-based contrast on ongoing pregnancy rates. Data were analysed according to intention-to-treat principle.
In 400 women in whom pain scores were reported, the overall median pain score was 5.0 (Interquartile range (IQR) 3.0-6.8) (oil group (n = 199) 4.8 (IQR 3.0-6.4); water group (n = 201) 5.0 (IQR 3.0-6.7); P-value 0.28). There was a significant interaction between pain (VAS ≤5 versus VAS ≥6) and the primary outcome ongoing pregnancy (P-value 0.047). In women experiencing pain (VAS ≥6), HSG with oil-based contrast resulted in better 6-month ongoing pregnancy rates compared to HSG with water-based contrast (49.4% versus 29.6%; RR 1.7; 95% CI, 1.1-2.5), while in women with a pain score ≤5, 6-month ongoing pregnancy rates were not significantly different between the use of oil- (28.8%) versus water-based contrast (29.2%) (RR 0.99; 95% CI, 0.66-1.5). In the 512 women in whom we recorded contrast, median volume was 9.0 ml (IQR 5.7-15.0) in the oil group versus 8.0 ml (IQR 5.9-13.0) in the water group, respectively (P-value 0.72). Volume of used contrast was not found to modify the effect of oil-based contrast on ongoing pregnancy (P-value for interaction 0.23).
This was a post-hoc analysis that should be considered as hypothesis generating. The RCT was restricted to infertile ovulatory women, younger than 39 years of age and with a low risk for tubal pathology. Therefore, our results should not be generalised to infertile women who do not share these features.
The underlying mechanism of the fertility-enhancing effect induced by HSG with the use of oil-based contrast remains unclear. However, these findings suggest a possible mechanistic pathway, that is increasing intrauterine pressure occurring prior to dislodging pregnancy hindering debris or mucus plugs from the proximal part of otherwise normal fallopian tubes. This information might help in the search of the underlying fertility-enhancing mechanism found by using oil-based contrast during HSG.
The original H2Oil RCT was an investigator-initiated study that was funded by the two academic institutions (AMC and VUmc) of the Amsterdam UMC. The funders had no role in study design, collection, analysis and interpretation of the data. K.D. reports consultancy for Guerbet. H.V. reports consultancy fees from Ferring. C.B.L. reports speakers' fees from Ferring and research grants from Ferring, Merck and Guerbet. V.M. reports receiving travel and speakers fees as well as research grants from Guerbet. B.W.M. is supported by an NHMRC Practitioner Fellowship (GNT1082548). B.W.M. reports consultancy for ObsEva, Merck KGaA and Guerbet and travel and research grants from Merck KGaA and Guerbet. The other authors do not report conflict of interests.
The H2Oil study was registered at the Netherlands Trial Registry (NTR 3270).
1 February 2012.
3 February 2012.


Voiding cystography: an unusual route of induced hypothyroidism by iodine overdose in two newborns with chronic kidney disease

Laure Cohen, Marie Pouletty, Alice Frerot, Anca Tanase, Liza Ali, Véronique Baudouin
PMID: 30937552   DOI: 10.1007/s00467-019-04247-1

Abstract

Iatrogenic induced hypothyroidism had been described in newborns and more particularly in preterm infants after cutaneous or intravenous exposure to iodine. CASE-DIAGNOSIS : We reported a new risk of iodine intoxication with the cases of two newborns who developed hypothyroidism after intra vesical iodine injection during a cystography, which was performed to confirm antenatal diagnosis of posterior urethral valves (PUV). The newborns both developed transient hypothyroidism due to an iodine overdose.
These two observations suggest that voiding cystourethrography (VCUG) should be carefully considered in newborns with severe uropathy, particularly in the case of renal insufficiency. If indicated, thyroid function should be monitored in the following weeks, and in case of hypothyroidism treatment should be started.


Early Glomerular Hyperfiltration and Long-Term Kidney Outcomes in Type 1 Diabetes: The DCCT/EDIC Experience

Mark E Molitch, Xiaoyu Gao, Ionut Bebu, Ian H de Boer, John Lachin, Andrew Paterson, Bruce Perkins, Amy K Saenger, Michael Steffes, Bernard Zinman, Diabetes Control and Complications Trial/Epidemiology of Diabetes Interventions and Complications (DCCT/EDIC) Research Group
PMID: 31123181   DOI: 10.2215/CJN.14831218

Abstract

Glomerular hyperfiltration has been considered to be a contributing factor to the development of diabetic kidney disease (DKD). To address this issue, we analyzed GFR follow-up data on participants with type 1 diabetes undergoing
I-iothalamate clearance on entry into the Diabetes Control and Complications Trial (DCCT)/Epidemiology of Diabetes Interventions and Complications study.
This was a cohort study of DCCT participants with type 1 diabetes who underwent an
I-iothalamate clearance (iGFR) at DCCT baseline. Presence of hyperfiltration was defined as iGFR levels ≥140 ml/min per 1.73 m
, with secondary thresholds of 130 or 150 ml/min per 1.73 m
. Cox proportional hazards models assessed the association between the baseline hyperfiltration status and the subsequent risk of reaching an eGFR <60 ml/min per 1.73 m
.
Of the 446 participants, 106 (24%) had hyperfiltration (iGFR levels ≥140 ml/min per 1.73 m
) at baseline. Over a median follow-up of 28 (interquartile range, 23, 33) years, 53 developed an eGFR <60 ml/min per 1.73 m
. The cumulative incidence of eGFR <60 ml/min per 1.73 m
at 28 years of follow-up was 11.0% among participants with hyperfiltration at baseline, compared with 12.8% among participants with baseline GFR <140 ml/min per 1.73 m
. Hyperfiltration was not significantly associated with subsequent risk of developing an eGFR <60 ml/min per 1.73 m
in an unadjusted Cox proportional hazards model (hazard ratio, 0.83; 95% confidence interval, 0.43 to 1.62) nor in an adjusted model (hazard ratio, 0.77; 95% confidence interval, 0.38 to 1.54). Application of alternate thresholds to define hyperfiltration (130 or 150 ml/min per 1.73 m
) showed similar findings.
Early hyperfiltration in patients with type 1 diabetes was not associated with a higher long-term risk of decreased GFR. Although glomerular hypertension may be a mechanism of kidney injury in DKD, higher total GFR does not appear to be a risk factor for advanced DKD.


A New Panel-Estimated GFR, Including β

Lesley A Inker, Sara J Couture, Hocine Tighiouart, Alison G Abraham, Gerald J Beck, Harold I Feldman, Tom Greene, Vilmundur Gudnason, Amy B Karger, John H Eckfeldt, Bertram L Kasiske, Michael Mauer, Gerjan Navis, Emilio D Poggio, Peter Rossing, Michael G Shlipak, Andrew S Levey, CKD-EPI GFR Collaborators, Margret B Andresdottir, Hrefna Gudmundsdottir, Olafur S Indridason, Runolfur Palsson, Paul Kimmel, Matt Weir, Roberto Kalil, Todd Pesavento, Anna Porter, Jonathan Taliercio, Chi-Yuan Hsu, Jing Chen, Steef Sinkeler, Christina Wyatt, Zipporah Krishnasami, James Hellinger, Joseph Margolick, Lawrence Kingsley, Mallory Witt, Steven Wolinsky, Tariq Shafi, Wendy Post, Alessandro Doria, Hans-Henrik Parving
PMID: 33301877   DOI: 10.1053/j.ajkd.2020.11.005

Abstract

Glomerular filtration rate (GFR) estimation based on creatinine and cystatin C (eGFR
) is more accurate than estimated GFR (eGFR) based on creatinine or cystatin C alone (eGFR
or eGFR
, respectively), but the inclusion of creatinine in eGFR
requires specification of a person's race. β
-Microglobulin (B2M) and β-trace protein (BTP) are alternative filtration markers that appear to be less influenced by race than creatinine is.
Study of diagnostic test accuracy.
Development in a pooled population of 7 studies with 5,017 participants with and without chronic kidney disease. External validation in a pooled population of 7 other studies with 2,245 participants.
Panel eGFR using B2M and BTP in addition to cystatin C (3-marker panel) or creatinine and cystatin C (4-marker panel) with and without age and sex or race.
GFR measured as the urinary clearance of iothalamate, plasma clearance of iohexol, or plasma clearance of [
Cr]EDTA.
Mean measured GFRs were 58.1 and 83.2 mL/min/1.73 m
, and the proportions of Black participants were 38.6% and 24.0%, in the development and validation populations, respectively. In development, addition of age and sex improved the performance of all equations compared with equations without age and sex, but addition of race did not further improve the performance. In validation, the 4-marker panels were more accurate than the 3-marker panels (P < 0.001). The 3-marker panel without race was more accurate than eGFR
(percentage of estimates greater than 30% different from measured GFR [1 - P
] of 15.6% vs 17.4%; P = 0.01), and the 4-marker panel without race was as accurate as eGFR
(1 - P
of 8.6% vs 9.4%; P = 0.2). Results were generally consistent across subgroups.
No representation of participants with severe comorbid illness and from geographic areas outside of North America and Europe.
The 4-marker panel eGFR is as accurate as eGFR
without requiring specification of race. A more accurate race-free eGFR could be an important advance.


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